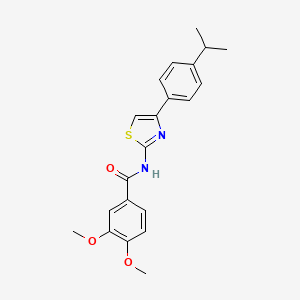
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves the combination of two or more agents . In a similar context, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide: has been identified as a compound with potential antibacterial properties. Thiazole derivatives, including those with isopropylphenyl groups, have shown effectiveness against various bacterial strains. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .
Antifungal Applications
Similar to its antibacterial properties, this compound also exhibits antifungal activity. The thiazole ring, a common feature in antifungal agents, contributes to its ability to inhibit the growth of fungal cells by targeting the cell membrane or interfering with essential enzymes within the fungal cells .
Anti-inflammatory Potential
Thiazole derivatives are known for their anti-inflammatory effects. The compound could be utilized in research focused on inflammatory diseases, potentially inhibiting the production of pro-inflammatory cytokines or the activity of enzymes involved in the inflammatory response .
Antitumor Research
The structural features of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide make it a candidate for antitumor research. Thiazoles have been shown to possess anticancer activities, possibly through mechanisms such as apoptosis induction, cell cycle arrest, or angiogenesis inhibition .
Antidiabetic Studies
Research into antidiabetic applications of thiazole derivatives has been promising. This compound could be explored for its potential to modulate insulin release or improve insulin sensitivity, contributing to the management of diabetes .
Antioxidant Properties
The compound has shown potential in antioxidant studies due to its ability to scavenge free radicals. This property is crucial in the prevention of oxidative stress-related diseases and could be further explored in the context of neurodegenerative disorders or aging .
Wirkmechanismus
Target of Action
Related compounds with thiazole and sulfonamide groups have shown known antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Biochemical Pathways
Related compounds have been shown to interact with bacterial cells, creating pores in the bacterial cell membranes .
Result of Action
Related compounds have shown to display faster killing-kinetics towards bacterial cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13(2)14-5-7-15(8-6-14)17-12-27-21(22-17)23-20(24)16-9-10-18(25-3)19(11-16)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYCXHMPRWTGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

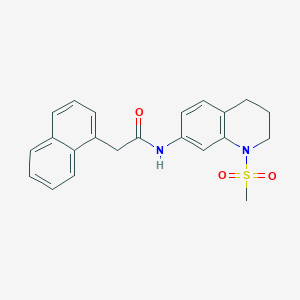
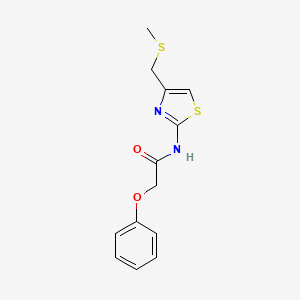
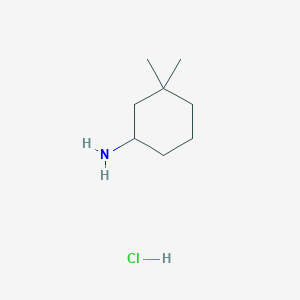

![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)
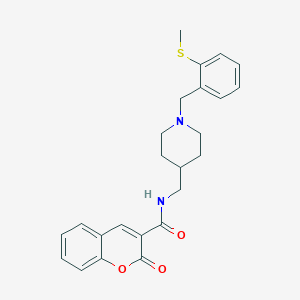
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2903266.png)
![N-(4-chlorophenethyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2903268.png)

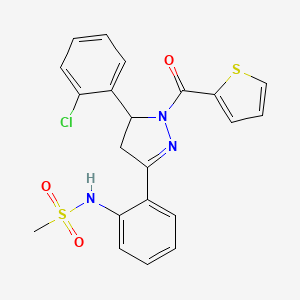
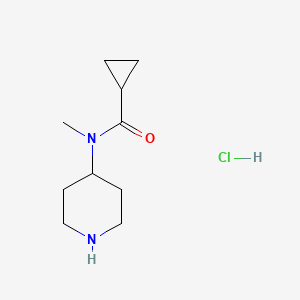
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)